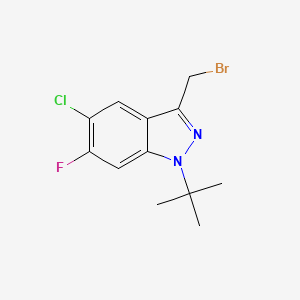
3-(bromomethyl)-1-tert-butyl-5-chloro-6-fluoro-1H-indazole
Cat. No. B8393186
M. Wt: 319.60 g/mol
InChI Key: OSPIAXLOTIKKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08742110B2
Procedure details


To 1-tert-butyl-5-chloro-6-fluoro-3-methyl-1H-indazole (153 mg, 0.636 mmol) in dichloroethane (3.0 mL) were added AIBN (20.88 mg, 0.127 mmol) and NBS (124 mg, 0.699 mmol) and the reaction mixture was refluxed under a sunlamp for 3 hours. The reaction was cooled to room temperature and after filtering through a pad of celite, the solution was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (2×15 mL) and water (10 mL), washed with saturated sodium bicarbonate (15 mL), brine (10 mL) and dried over sodium sulfate. The solution was filtered and concentrated under reduced pressure to give a mixture of the title compound and 1-tert-butyl-5-chloro-3-(dibromomethyl)-6-fluoro-1H-indazole (168 mg).
Name
1-tert-butyl-5-chloro-3-(dibromomethyl)-6-fluoro-1H-indazole
Quantity
168 mg
Type
reactant
Reaction Step One

Quantity
153 mg
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
C(N1C2C(=CC(Cl)=C(F)C=2)C(C)=N1)(C)(C)C.CC(N=NC(C#N)(C)C)(C#N)C.C1C(=O)N(Br)C(=O)C1.[C:37]([N:41]1[C:49]2[C:44](=[CH:45][C:46]([Cl:51])=[C:47]([F:50])[CH:48]=2)[C:43]([CH:52](Br)[Br:53])=[N:42]1)([CH3:40])([CH3:39])[CH3:38]>ClC(Cl)C>[Br:53][CH2:52][C:43]1[C:44]2[C:49](=[CH:48][C:47]([F:50])=[C:46]([Cl:51])[CH:45]=2)[N:41]([C:37]([CH3:40])([CH3:39])[CH3:38])[N:42]=1
|
Inputs


Step One
|
Name
|
1-tert-butyl-5-chloro-3-(dibromomethyl)-6-fluoro-1H-indazole
|
|
Quantity
|
168 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N1N=C(C2=CC(=C(C=C12)F)Cl)C(Br)Br
|
Step Two
|
Name
|
|
|
Quantity
|
153 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N1N=C(C2=CC(=C(C=C12)F)Cl)C
|
|
Name
|
|
|
Quantity
|
20.88 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
|
Name
|
|
|
Quantity
|
124 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed under a sunlamp for 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtering through a pad of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate (2×15 mL) and water (10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate (15 mL), brine (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=NN(C2=CC(=C(C=C12)Cl)F)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
